molecular formula C11H10F3NO2S B2415656 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane CAS No. 2379973-05-2

2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane

Cat. No. B2415656
CAS RN: 2379973-05-2
M. Wt: 277.26
InChI Key: KNUDQPFPVTZREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane, also known as DFSA, is a novel spirocyclic compound that has gained significant attention in the field of medicinal chemistry. DFSA has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.

Mechanism of Action

2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane inhibits the activity of HDACs, leading to an increase in histone acetylation and alterations in gene expression. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes.
Biochemical and Physiological Effects:
2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been found to induce G1 phase cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to reduce the expression of inflammatory genes such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a valuable tool for studying the role of HDACs in cancer and other diseases. 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane is also relatively easy to synthesize, making it readily available for research purposes. However, 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane. One potential direction is to investigate the use of 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane in combination with other anticancer agents to enhance its efficacy. Another direction is to study the potential neuroprotective effects of 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane is an area of active research.

Synthesis Methods

2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane can be synthesized through a multistep process starting from 4-fluorobenzaldehyde. The first step involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethylamine to form an imine intermediate. The imine intermediate is then reacted with sulfonyl chloride to obtain the final product, 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane.

Scientific Research Applications

2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and neuroprotective effects. 2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

2,2-difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-8-1-3-9(4-2-8)18(16,17)15-6-10(7-15)5-11(10,13)14/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUDQPFPVTZREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane

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